(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes cyano, imidazo, thiazol, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Prop-2-enamide Moiety: This involves the condensation of the imidazo[2,1-b][1,3]thiazole intermediate with an appropriate acrylonitrile derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The cyano and imidazo[2,1-b][1,3]thiazole moieties could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2,6-dimethylphenyl)prop-2-enamide: Lacks the imidazo[2,1-b][1,3]thiazole group, which may result in different biological activities.
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide: Lacks the N-(2,6-dimethylphenyl) group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The uniqueness of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-11-6-5-7-12(2)17(11)22-18(24)15(9-20)8-16-14(4)21-19-23(16)10-13(3)25-19/h5-8,10H,1-4H3,(H,22,24)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOIVUXEFWZTPL-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(N=C3N2C=C(S3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=C(N=C3N2C=C(S3)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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